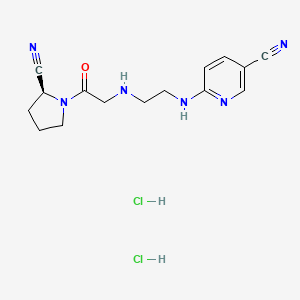

NVP-DPP728 dihydrochloride

Description

Properties

IUPAC Name |

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNACOBVZDCLAEV-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207556-62-5 | |

| Record name | NVP-DPP-728 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207556625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-DPP-728 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWKTKAMJUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NVP-DPP728 dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-DPP728 dihydrochloride (B599025) is a potent, selective, and orally active inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). Its mechanism of action centers on the competitive and reversible inhibition of DPP-IV, a key regulator of incretin (B1656795) hormones. By preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), NVP-DPP728 enhances their physiological effects, leading to improved glycemic control. This technical guide provides an in-depth exploration of the molecular interactions, kinetic properties, and downstream signaling pathways modulated by NVP-DPP728, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase IV

NVP-DPP728 is a slow-binding inhibitor of DPP-IV.[1] This interaction is characterized by a two-step mechanism involving the formation of a novel, reversible, nitrile-dependent complex with the enzyme.[1] The cyanopyrrolidine moiety of NVP-DPP728 is crucial for its high-affinity binding to the active site of DPP-IV.[1]

Quantitative Inhibition Data

The inhibitory potency of NVP-DPP728 against DPP-IV has been quantified through various kinetic parameters.

| Parameter | Value | Species | Notes |

| Ki | 11 nM | Human | Inhibition constant, indicating the high affinity of NVP-DPP728 for DPP-IV.[1] |

| IC50 | 5-10 nM | Human and Rat Plasma | Concentration required to inhibit 50% of DPP-IV activity.[2] |

| kon | 1.3 x 10⁵ M⁻¹s⁻¹ | Human | Association rate constant, reflecting the speed of inhibitor binding.[1] |

| koff | 1.3 x 10⁻³ s⁻¹ | Human | Dissociation rate constant, indicating the stability of the enzyme-inhibitor complex.[1] |

| Selectivity | >15,000-fold | Human | Highly selective for DPP-IV over DPP-II and other proline-cleaving proteases.[2] |

Downstream Signaling Pathway

The inhibition of DPP-IV by NVP-DPP728 initiates a cascade of physiological events that ultimately lead to improved glucose homeostasis.

By inhibiting DPP-IV, NVP-DPP728 prevents the inactivation of GLP-1.[3] This leads to elevated levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[4][5] The overall effect is a reduction in blood glucose levels, particularly after a meal.[6]

Experimental Protocols

DPP-IV Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of NVP-DPP728 on DPP-IV.

Materials:

-

Human recombinant DPP-IV

-

NVP-DPP728 dihydrochloride

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (pH 7.5) containing appropriate salts.

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NVP-DPP728 in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

-

Dilute the DPP-IV enzyme to the desired working concentration in cold assay buffer.

-

Prepare the Gly-Pro-AMC substrate solution in assay buffer.

-

-

Assay Setup:

-

To triplicate wells of a 96-well plate, add:

-

Blank (No Enzyme): Assay buffer and solvent.

-

Enzyme Control (100% Activity): Assay buffer, diluted DPP-IV enzyme, and solvent.

-

Test Compound: Assay buffer, diluted DPP-IV enzyme, and NVP-DPP728 dilution.

-

-

-

Pre-incubation:

-

Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.

-

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the average slope of the blank wells from all other wells.

-

Calculate the percent inhibition for each concentration of NVP-DPP728.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Oral Glucose Tolerance Test (OGTT) in Rodent Models

This protocol describes a typical OGTT to evaluate the in vivo efficacy of NVP-DPP728.

Animal Model:

-

Male Zucker rats (obese fa/fa and lean Fa/?) are commonly used as a model of insulin resistance and glucose intolerance.[3]

Procedure:

-

Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

-

Drug Administration: Administer NVP-DPP728 or vehicle orally (p.o.) via gavage.

-

Baseline Blood Sample: After a specified time post-drug administration (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein.

-

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally.

-

Serial Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Biochemical Analysis:

-

Measure blood glucose concentrations immediately using a glucometer.

-

Collect plasma for the measurement of insulin and active GLP-1 levels using specific ELISA or RIA kits.

-

-

Data Analysis:

-

Plot the mean blood glucose, plasma insulin, and active GLP-1 concentrations over time for each treatment group.

-

Calculate the area under the curve (AUC) for glucose and insulin to quantify the overall response.

-

Conclusion

This compound is a highly specific and potent inhibitor of DPP-IV. Its mechanism of action, centered on the preservation of active incretin hormones, provides a robust rationale for its therapeutic potential in the management of type 2 diabetes. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of NVP-DPP728 and other DPP-IV inhibitors.

References

- 1. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of fructose or sucrose feeding with different levels on oral glucose tolerance test in normal and type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

NVP-DPP728 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-DPP728 dihydrochloride (B599025), chemically known as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine dihydrochloride, is a potent, selective, and orally bioavailable dipeptidyl peptidase-IV (DPP-IV) inhibitor. Developed by Novartis, it emerged from a class of N-substituted-glycyl-2-cyanopyrrolidines as a promising therapeutic agent for type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of NVP-DPP728. It details the methodologies of key in vitro and in vivo experiments, presents quantitative data in structured tables, and visualizes critical pathways and workflows using Graphviz diagrams. The document serves as a thorough resource for researchers and professionals in the field of diabetes drug discovery and development.

Introduction: The Dawn of DPP-IV Inhibition

The discovery of dipeptidyl peptidase-IV (DPP-IV) inhibitors marked a significant advancement in the management of type 2 diabetes mellitus. DPP-IV is a serine protease that rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. By inhibiting DPP-IV, the active levels of these incretins are prolonged, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and improved glycemic control.

In the late 1990s, researchers at Novartis embarked on the development of small molecule DPP-IV inhibitors. This effort led to the discovery of the N-substituted-glycyl-2-cyanopyrrolidine class of compounds. Among these, NVP-DPP728 was identified as a lead candidate due to its high potency and selectivity.[1]

Discovery and Synthesis

NVP-DPP728 was discovered through systematic structure-activity relationship (SAR) studies of N-substituted-glycyl-2-cyanopyrrolidines.[2] The key structural features contributing to its potent inhibitory activity are the (S)-2-cyanopyrrolidine moiety, which interacts with the active site of DPP-IV, and the N-substituted glycyl side chain, which enhances binding affinity and selectivity.

Chemical Synthesis

The synthesis of NVP-DPP728 can be achieved through both solid-phase and solution-phase methodologies. A general solution-phase synthesis approach is outlined below.

Experimental Protocol: Solution-Phase Synthesis of NVP-DPP728

A multi-step synthesis is employed, typically starting from L-proline.

-

Formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:

-

L-proline is first N-acylated with chloroacetyl chloride.

-

The carboxylic acid group is then converted to a primary amide.

-

Dehydration of the amide using a suitable agent, such as trifluoroacetic anhydride, yields the 2-carbonitrile derivative.

-

-

Synthesis of 6-((2-aminoethyl)amino)nicotinonitrile:

-

This intermediate is prepared by the reaction of 2-chloro-5-cyanopyridine (B21959) with ethylenediamine.

-

-

Coupling Reaction:

-

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is then coupled with 6-((2-aminoethyl)amino)nicotinonitrile in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

-

Formation of Dihydrochloride Salt:

-

The resulting free base of NVP-DPP728 is dissolved in a suitable solvent, and a solution of hydrochloric acid in ethanol (B145695) or ether is added to precipitate the dihydrochloride salt.

-

The salt is then collected by filtration, washed, and dried under vacuum.

-

Mechanism of Action and In Vitro Characterization

NVP-DPP728 is a slow-binding, reversible, and competitive inhibitor of DPP-IV.[3] Its mechanism involves the formation of a stable, but reversible, covalent complex with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. The nitrile group of the 2-cyanopyrrolidine moiety is crucial for this interaction.

In Vitro DPP-IV Inhibition Assay

The inhibitory potency of NVP-DPP728 against DPP-IV is determined using a fluorometric enzyme assay.

Experimental Protocol: DPP-IV Inhibition Assay

-

Reagents and Materials:

-

Recombinant human DPP-IV enzyme.

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing a detergent like Triton X-100.

-

NVP-DPP728 dihydrochloride stock solution in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

-

-

Assay Procedure:

-

A dilution series of NVP-DPP728 is prepared in the assay buffer.

-

In a 96-well plate, the DPP-IV enzyme is pre-incubated with varying concentrations of NVP-DPP728 or vehicle (DMSO) for a specified time at 37°C to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

-

The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured kinetically over time at 37°C. The rate of increase in fluorescence is proportional to the enzyme activity.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

-

The percent inhibition is calculated for each inhibitor concentration relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

The inhibition constant (Ki) is determined by performing the assay at various substrate and inhibitor concentrations and analyzing the data using the Michaelis-Menten equation and appropriate models for competitive inhibition (e.g., Dixon or Lineweaver-Burk plots).

-

In Vitro Potency and Selectivity

The in vitro inhibitory activity of NVP-DPP728 against DPP-IV is summarized in the table below. The compound exhibits high selectivity over other related proteases.

| Parameter | Value | Reference |

| IC50 (DPP-IV) | 14 nM | [4] |

| Ki (DPP-IV) | 11 nM | [3][4] |

| Selectivity | >15,000-fold over DPP-II and other proline-cleaving proteases | [4] |

Table 1: In Vitro Inhibitory Activity of NVP-DPP728

In Vivo Efficacy Studies

The in vivo efficacy of NVP-DPP728 in improving glucose tolerance was primarily evaluated in rodent models of insulin resistance and type 2 diabetes, such as the obese Zucker (fa/fa) rat.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess the ability of an organism to handle a glucose load.

Experimental Protocol: Oral Glucose Tolerance Test in Zucker Rats

-

Animals: Male obese Zucker (fa/fa) rats and their lean littermates are used. Animals are fasted overnight (e.g., 16 hours) with free access to water.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., water) and administered orally (p.o.) via gavage at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle only.

-

Glucose Challenge: After a set period following drug administration (e.g., 30-60 minutes) to allow for absorption, a glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points before and after the glucose challenge (e.g., -30, 0, 15, 30, 60, 90, and 120 minutes). Blood glucose levels are measured immediately using a glucometer.

-

Plasma Analysis: Plasma is separated from the blood samples for the subsequent measurement of insulin and GLP-1 levels.

Measurement of Plasma Insulin and GLP-1

Experimental Protocol: Insulin and GLP-1 Measurement

-

Insulin: Plasma insulin concentrations are typically measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat insulin. The assay is performed according to the manufacturer's instructions, which generally involve the binding of insulin to a specific antibody-coated plate, followed by the addition of an enzyme-linked secondary antibody and a chromogenic substrate. The resulting color intensity is proportional to the insulin concentration.

-

GLP-1: Plasma active GLP-1 (7-36 amide) concentrations are measured using a specific radioimmunoassay (RIA) or a sensitive sandwich ELISA. Due to the rapid degradation of active GLP-1, it is crucial to collect blood samples in tubes containing a DPP-IV inhibitor (e.g., aprotinin (B3435010) and a specific DPP-IV inhibitor) and aprotinin to prevent ex vivo degradation.

In Vivo Efficacy Data

Oral administration of NVP-DPP728 in obese Zucker rats demonstrated a significant improvement in glucose tolerance.[5] This was associated with a potentiation of the early insulin response and an increase in plasma active GLP-1 concentrations.[5]

| Parameter | Vehicle Control | NVP-DPP728 | Reference |

| Glucose AUC (0-120 min) in obese Zucker rats | Significantly elevated | Markedly reduced towards normal levels | [5] |

| Peak Insulin Response in obese Zucker rats | Blunted | Significantly amplified | [5] |

| Plasma Active GLP-1 levels | Low | Increased | [5] |

Table 2: Summary of In Vivo Efficacy of NVP-DPP728 in Obese Zucker Rats

Preclinical Pharmacokinetics

The pharmacokinetic profile of NVP-DPP728 was evaluated in preclinical species, including rats and cynomolgus monkeys, to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

| Parameter | Cynomolgus Monkey (Oral, 1 mg/kg) | Reference |

| Tmax (h) | 1.0 | [6] |

| Cmax (ng/mL) | 150 | [6] |

| AUC (ng*h/mL) | 330 | [6] |

| Half-life (t1/2, h) | 1.5 | [6] |

| Bioavailability (%) | 50 | [6] |

Table 3: Pharmacokinetic Parameters of NVP-DPP728 in Cynomolgus Monkeys

NVP-DPP728 exhibited good oral bioavailability and a relatively short half-life in monkeys, suggesting it was a short-acting inhibitor.[6]

Visualizations

Signaling Pathway of DPP-IV Inhibition

Caption: Signaling pathway of DPP-IV inhibition by NVP-DPP728.

Experimental Workflow for Oral Glucose Tolerance Test

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Conclusion

This compound was a pioneering molecule in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. Its discovery and preclinical evaluation established the therapeutic potential of this drug class. Although NVP-DPP728 itself did not proceed to market, the knowledge gained from its development paved the way for subsequent successful DPP-IV inhibitors, such as vildagliptin, which was also developed by Novartis. This technical guide has provided a detailed overview of the foundational science behind NVP-DPP728, offering valuable insights for researchers in the ongoing quest for novel and improved diabetes therapies.

References

- 1. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and monkeys with selective carbamoyl glucuronidation of the primary amine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mmv.org [mmv.org]

- 5. Dipeptidyl peptidase IV inhibitor NVP-DPP728 ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

What is NVP-DPP728 dihydrochloride?

An In-Depth Technical Guide to NVP-DPP728 Dihydrochloride (B599025)

NVP-DPP728 dihydrochloride is a potent, selective, and orally active small molecule inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV).[1] Primarily investigated for its potential in the management of type 2 diabetes mellitus, NVP-DPP728 has been a significant tool in preclinical research to understand the role of DPP-IV inhibition in glucose homeostasis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols.

Chemical Properties and Data

This compound is the hydrochloride salt form of 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine dihydrochloride |

| CAS Number | 207556-62-5 |

| Molecular Formula | C15H20Cl2N6O |

| Molecular Weight | 371.26 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

Mechanism of Action

NVP-DPP728 is a competitive and reversible inhibitor of DPP-IV, an enzyme that plays a crucial role in the inactivation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, NVP-DPP728 prevents the degradation of these incretins, thereby prolonging their biological activity.

The elevated levels of active GLP-1 and GIP lead to several physiological effects that contribute to improved glucose control:

-

Enhanced Glucose-Dependent Insulin (B600854) Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.

-

Suppressed Glucagon (B607659) Release: GLP-1, in particular, inhibits the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

-

Delayed Gastric Emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, which helps to moderate postprandial glucose excursions.

Signaling Pathway of DPP-IV Inhibition

In Vitro Activity and Kinetics

NVP-DPP728 is a potent inhibitor of DPP-IV with a slow-binding kinetic profile. This means that the inhibition of the enzyme occurs in a time-dependent manner, characterized by an initial weak binding followed by a slower isomerization to a more tightly bound complex. This two-step inhibition mechanism is a hallmark of many cyanopyrrolidine-based DPP-IV inhibitors.[2]

| Parameter | Human DPP-IV | Rat Plasma DPP-IV |

| Ki | 11 nM | - |

| IC50 | 5-10 nM | 5-10 nM |

| kon (M⁻¹s⁻¹) | 1.3 x 10⁵ | - |

| koff (s⁻¹) | 1.3 x 10⁻³ | - |

Data compiled from multiple sources.

Two-Step Slow-Binding Inhibition Model

In Vivo Efficacy

Studies in animal models, particularly in Zucker rats, have demonstrated the in vivo efficacy of NVP-DPP728 in improving glucose tolerance. Oral administration of NVP-DPP728 leads to a significant reduction in plasma DPP-IV activity, resulting in elevated levels of active GLP-1 and an enhanced insulin response to a glucose challenge.[1]

| Animal Model | Dosage | Effect on Glucose Tolerance | Effect on Insulin Secretion |

| Obese Zucker rats | 3.72 mg/kg (oral) | Improved | Increased early-phase insulin response |

| Aged Wistar rats | 10 µmol/kg (oral) | Improved | Potentiated early insulin response |

| Aged Fischer 344 rats (DPP-IV positive) | 10 µmol/kg (oral) | Improved | Potentiated early insulin response |

| Aged Fischer 344 rats (DPP-IV deficient) | 10 µmol/kg (oral) | No effect | No effect |

Data compiled from multiple preclinical studies.[3]

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric DPP-IV inhibitor screening assays.

Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of NVP-DPP728 in assay buffer.

-

Perform serial dilutions of the NVP-DPP728 stock solution to create a range of inhibitor concentrations.

-

In a 96-well plate, add the following to triplicate wells:

-

Blank (No Enzyme): Assay Buffer + Substrate

-

Enzyme Control (100% Activity): Assay Buffer + DPP-IV Enzyme + Substrate

-

Inhibitor Wells: Diluted NVP-DPP728 + DPP-IV Enzyme + Substrate

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

-

Determine the percent inhibition for each concentration of NVP-DPP728 and calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is a generalized procedure based on published studies involving NVP-DPP728 in rats.[1][4]

Animals:

-

Male Zucker rats (or other appropriate strain)

-

Fasted overnight (12-16 hours) with free access to water

Materials:

-

This compound

-

Vehicle (e.g., water or saline)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Blood collection supplies (e.g., tail vein lancets, capillaries)

-

Glucometer

Procedure:

-

Fast the rats overnight.

-

Record the baseline body weight of each rat.

-

Administer NVP-DPP728 (e.g., 3.72 mg/kg) or vehicle orally by gavage.

-

After a specified pre-treatment time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

-

Administer the glucose solution orally by gavage.

-

Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels for each sample using a glucometer.

-

Plot the blood glucose concentration over time for both the NVP-DPP728-treated and vehicle-treated groups.

-

Calculate the area under the curve (AUC) for glucose to quantify the improvement in glucose tolerance.

Experimental Workflow for OGTT

Synthesis

The synthesis of NVP-DPP728 involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile. A general synthetic approach is outlined below.

General Synthetic Scheme

References

- 1. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase IV inhibitor NVP-DPP728 ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-jarb.org [e-jarb.org]

NVP-DPP728 Dihydrochloride: A Technical Guide for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NVP-DPP728 dihydrochloride, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, for its application in type 2 diabetes research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound

NVP-DPP728 is a slow-binding, competitive, and reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is responsible for the rapid inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, NVP-DPP728 increases the circulating levels of active GLP-1 and GIP.[3]

Mechanism of Action

The primary mechanism of action of NVP-DPP728 in the context of type 2 diabetes is the potentiation of the endogenous incretin system. In response to food intake, intestinal L-cells secrete GLP-1.[4] GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that leads to glucose-dependent insulin (B600854) secretion.[4][5] GLP-1 also suppresses the secretion of glucagon (B607659) from pancreatic α-cells, further contributing to glycemic control.[2] However, DPP-4 rapidly degrades active GLP-1, limiting its physiological effects.[3] NVP-DPP728 inhibits this degradation, thereby prolonging the action of GLP-1 and enhancing its beneficial effects on glucose homeostasis.[1][3]

Therapeutic Potential in Type 2 Diabetes

The ability of NVP-DPP728 to enhance endogenous incretin activity makes it a significant tool for type 2 diabetes research. Studies in animal models of insulin resistance and glucose intolerance have demonstrated that NVP-DPP728 can improve glucose tolerance, amplify the early phase of the insulin response to a glucose challenge, and increase plasma concentrations of active GLP-1.[3] These findings suggest that DPP-4 inhibition is a promising therapeutic strategy for managing type 2 diabetes.

Quantitative Data

The following tables summarize the key quantitative parameters of NVP-DPP728, providing a basis for experimental design and data comparison.

| Parameter | Value | Species | Notes |

| Ki | 11 nM | Human | Amidolytic activity |

| Kd | 12 nM | Bovine | High-affinity binding |

| k_on | 1.3 x 10⁵ M⁻¹s⁻¹ | Human | Association rate constant |

| k_off | 1.3 x 10⁻³ s⁻¹ | Human | Dissociation rate constant (t½ ~10 min) |

Table 1: In Vitro Inhibition of DPP-4 by NVP-DPP728.[1]

| Animal Model | Treatment | Outcome |

| Obese Zucker rats | Oral NVP-DPP728 | Significantly amplified early-phase insulin response to an oral glucose load and restored glucose excursions to normal.[3] |

| Aged DPP-IV(+) Wistar and F344 rats | Oral NVP-DPP728 | Improved glucose tolerance and potentiated the early insulin response following an oral glucose challenge.[6] |

| Healthy cats | Intravenous or subcutaneous NVP-DPP728 (0.5-2.5 mg/kg) | Significantly reduced glucagon output and increased insulin output during an intravenous glucose tolerance test.[7] |

| Streptozotocin and nicotinamide-induced diabetic rats | Oral administration of a dual-delivery system with GLP-1 and NVP-DPP728 | Decreased blood glucose levels by 44% four hours after administration, with the effect sustained for another four hours.[6] |

Table 2: In Vivo Efficacy of NVP-DPP728 in Animal Models.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on NVP-DPP728.

In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of NVP-DPP728 against DPP-4 using a fluorometric substrate.

Materials:

-

Recombinant human DPP-4 enzyme

-

This compound

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NVP-DPP728 in DMSO.

-

Create a serial dilution of NVP-DPP728 in assay buffer to achieve a range of desired concentrations.

-

Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration.

-

Prepare the Gly-Pro-AMC substrate solution in assay buffer.

-

-

Assay Setup (in triplicate):

-

Blank (No Enzyme) Wells: Add assay buffer and the same final concentration of DMSO as in the inhibitor wells.

-

Enzyme Control (100% Activity) Wells: Add assay buffer, diluted DPP-4 enzyme, and DMSO.

-

Inhibitor (NVP-DPP728) Wells: Add assay buffer, diluted DPP-4 enzyme, and the corresponding NVP-DPP728 dilution.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[8]

-

Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 1-2 minutes.[8][9]

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction for each well from the linear portion of the fluorescence versus time plot.

-

Subtract the average V₀ of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each NVP-DPP728 concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the NVP-DPP728 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol outlines the procedure for assessing the effect of NVP-DPP728 on glucose tolerance in rats.

Materials:

-

Male Zucker rats (or other appropriate rodent model)

-

This compound

-

Glucose solution (e.g., 20% dextrose in sterile saline)

-

Vehicle for NVP-DPP728 (e.g., water)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

Procedure:

-

Animal Acclimation and Fasting:

-

Acclimate animals to handling and gavage procedures.

-

Fast the animals overnight (approximately 16-18 hours) with free access to water.[10]

-

-

Compound Administration:

-

Record the baseline body weight of each animal.

-

Administer NVP-DPP728 or vehicle orally by gavage at a specified time (e.g., 30 minutes) before the glucose challenge.[3]

-

-

Baseline Blood Glucose:

-

Just prior to the glucose challenge (t=0), obtain a baseline blood sample from the tail vein.

-

Measure the blood glucose concentration using a glucometer.

-

-

Glucose Challenge:

-

Administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.[8]

-

-

Blood Sampling and Glucose Measurement:

-

Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]

-

Measure the blood glucose concentration at each time point.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal using the trapezoidal rule.

-

Compare the AUC values between the NVP-DPP728-treated and vehicle-treated groups to determine the effect on glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) should be performed.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic associated with NVP-DPP728 research.

References

- 1. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 3. GLP-1 receptor signalling promotes β-cell glucose metabolism via mTOR-dependent HIF-1α activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dipeptidyl peptidase IV inhibitor NVP-DPP728 ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of area under the curve in various models of diabetic rats receiving chronic medication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mmpc.org [mmpc.org]

- 11. olac.berkeley.edu [olac.berkeley.edu]

NVP-DPP728 and Glucagon-Like Peptide-1 (GLP-1) Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of NVP-DPP728, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). It details the mechanism by which NVP-DPP728 prevents the degradation of glucagon-like peptide-1 (GLP-1), an essential incretin (B1656795) hormone for glucose homeostasis. This guide summarizes key quantitative data on the efficacy of NVP-DPP728, provides detailed experimental protocols for its evaluation, and visualizes the core biological and experimental pathways. The information presented is intended to support researchers and professionals in the field of diabetes and metabolic disease drug development.

Introduction: The Role of GLP-1 and DPP-4 in Glucose Homeostasis

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by intestinal L-cells in response to nutrient ingestion.[1] It plays a crucial role in regulating blood glucose levels through multiple mechanisms, including stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) secretion, and slowing gastric emptying.[1][2] However, the therapeutic potential of native GLP-1 is limited by its extremely short half-life of 1-2 minutes in circulation.[3][4]

The primary enzyme responsible for the rapid inactivation of GLP-1 is dipeptidyl peptidase-4 (DPP-4).[5][6] DPP-4 is a ubiquitous serine exopeptidase that cleaves N-terminal dipeptides from various polypeptides, including GLP-1.[7][8] Specifically, DPP-4 cleaves the active form of GLP-1, GLP-1 (7-36) amide, into an inactive metabolite, GLP-1 (9-36) amide.[4][9] This rapid degradation significantly curtails the physiological effects of endogenous GLP-1.[10]

Inhibition of DPP-4 has emerged as a promising therapeutic strategy for type 2 diabetes.[5][6] By blocking DPP-4 activity, DPP-4 inhibitors prevent the breakdown of endogenous GLP-1, thereby increasing the circulating levels of its active form.[2] This enhancement of endogenous GLP-1 levels leads to improved glycemic control.[3][11]

NVP-DPP728: A Potent DPP-4 Inhibitor

NVP-DPP728 is a selective and slow-binding competitive inhibitor of DPP-4.[11][12] Its chemical structure is 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine.[12] NVP-DPP728 has been shown to effectively inhibit DPP-4 activity, leading to increased plasma concentrations of active GLP-1 and subsequent improvements in glucose tolerance in various preclinical models.[3][13]

Mechanism of Action

NVP-DPP728 inhibits DPP-4 through a two-step mechanism involving the formation of a reversible, nitrile-dependent complex with the enzyme.[12] The nitrile functionality at the 2-pyrrolidine position is crucial for its high inhibitory potency.[12] This interaction effectively blocks the active site of DPP-4, preventing it from cleaving its substrates, including GLP-1.

Quantitative Data on NVP-DPP728 Efficacy

The following tables summarize the key quantitative data regarding the inhibitory kinetics and in vivo effects of NVP-DPP728.

Table 1: In Vitro Inhibitory Kinetics of NVP-DPP728 against Human DPP-4 [12]

| Parameter | Value |

| Ki | 11 nM |

| kon | 1.3 x 105 M-1s-1 |

| koff | 1.3 x 10-3 s-1 |

| Dissociation t1/2 | ~10 min |

Table 2: Effects of NVP-DPP728 on Glucose Homeostasis in Obese Zucker Rats [3]

| Parameter | Vehicle Control | NVP-DPP728 |

| Plasma DPP-IV Activity Inhibition | - | Complete |

| Early Phase Insulin Response to OGTT | Blunted | Significantly Amplified |

| Glucose Excursion during OGTT | Elevated | Restored to Normal |

| Active GLP-1 (7-36) amide levels | Rapidly degraded | Stabilized |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of NVP-DPP728.

DPP-4 Activity Assay

This protocol is for measuring DPP-4 activity in plasma or tissue homogenates.

Materials:

-

DPP-4 Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, containing 140 mM NaCl and 10 mM KCl)

-

DPP-4 Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

DPP-4 Inhibitor (e.g., NVP-DPP728 or Sitagliptin for positive control)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

-

Samples (plasma, tissue homogenates)

Procedure:

-

Sample Preparation:

-

For plasma samples, use directly.

-

For tissue samples, homogenize in 4 volumes of ice-cold DPP-4 Assay Buffer and centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[7]

-

-

Assay Setup:

-

Prepare a standard curve using AMC.

-

For each sample, prepare a test well and a sample blank well.

-

Add 50 µL of sample (diluted in DPP-4 Assay Buffer if necessary) to both wells.

-

To the sample blank wells, add 10 µL of a potent DPP-4 inhibitor to determine non-DPP-4-specific activity. To the test wells, add 10 µL of DPP-4 Assay Buffer.

-

Incubate the plate for 10 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

Prepare a Master Reaction Mix containing the DPP-4 substrate H-Gly-Pro-AMC in DPP-4 Assay Buffer.

-

Add 40 µL of the Master Reaction Mix to each well.

-

Immediately measure the fluorescence (Tinitial).

-

Incubate the plate at 37°C, protected from light, and take subsequent readings every 5 minutes.

-

-

Calculation:

-

Calculate the change in fluorescence over time (ΔF/ΔT).

-

Subtract the ΔF/ΔT of the sample blank from the test sample to get the DPP-4 specific activity.

-

Determine the DPP-4 activity from the AMC standard curve. One unit of DPP-4 is the amount of enzyme that hydrolyzes the substrate to yield 1.0 µmole of AMC per minute at 37°C.[7]

-

GLP-1 Measurement (ELISA)

This protocol describes a sandwich ELISA for quantifying total or active GLP-1 in plasma samples.

Materials:

-

GLP-1 ELISA kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, substrate, stop solution, and standards)

-

DPP-4 inhibitor (for collection of active GLP-1 samples)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Wash buffer

-

Assay diluent

Procedure:

-

Sample Collection and Preparation:

-

Collect blood in tubes containing a DPP-4 inhibitor (e.g., for active GLP-1 measurement) and an anticoagulant (e.g., EDTA).

-

Centrifuge immediately at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

-

ELISA Protocol:

-

Prepare GLP-1 standards and samples as per the kit instructions.

-

Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

-

Incubate for 2.5 hours at room temperature or overnight at 4°C.[9]

-

Wash the wells multiple times with wash buffer.

-

Add 100 µL of biotinylated detection antibody to each well and incubate.

-

Wash the wells.

-

Add 100 µL of streptavidin-HRP conjugate and incubate for 45 minutes at room temperature.[9]

-

Wash the wells.

-

Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.[9]

-

Add 50 µL of stop solution to each well.[9]

-

-

Data Analysis:

-

Read the absorbance at 450 nm.

-

Generate a standard curve by plotting the absorbance versus the concentration of the GLP-1 standards.

-

Determine the concentration of GLP-1 in the samples by interpolating from the standard curve.

-

Oral Glucose Tolerance Test (OGTT)

This protocol is for assessing glucose tolerance in response to an oral glucose load in animal models.

Materials:

-

Glucose solution (e.g., 40% w/v in water)

-

NVP-DPP728 or vehicle control

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, capillaries)

Procedure:

-

Animal Preparation:

-

Drug Administration:

-

OGTT Procedure:

-

Data Analysis:

-

Measure blood glucose concentrations at each time point.

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify overall glucose tolerance.

-

Signaling Pathways and Logical Relationships

GLP-1 Signaling Pathway in Pancreatic β-cells

Upon binding to its G-protein coupled receptor (GLP-1R) on pancreatic β-cells, active GLP-1 initiates a signaling cascade that results in enhanced glucose-dependent insulin secretion.

Logical Framework: From NVP-DPP728 to Improved Glycemic Control

The administration of NVP-DPP728 sets off a series of events that culminate in improved glucose homeostasis. This logical relationship is a cornerstone of the therapeutic strategy of DPP-4 inhibition.

Conclusion

NVP-DPP728 is a well-characterized DPP-4 inhibitor that effectively prevents the degradation of GLP-1, leading to enhanced incretin activity and improved glucose homeostasis in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for type 2 diabetes. The understanding of the mechanism of action, combined with robust experimental methodologies, is critical for the continued development and evaluation of DPP-4 inhibitors as a therapeutic class.

References

- 1. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptide degradation and the role of DPP-4 inhibitors in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. academic.oup.com [academic.oup.com]

- 9. raybiotech.com [raybiotech.com]

- 10. alpco.com [alpco.com]

- 11. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 12. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dipeptidyl peptidase IV inhibitor NVP-DPP728 ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. testmenu.com [testmenu.com]

- 15. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-DPP728: A Technical Guide to its Role in Potentiating Insulin Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-DPP728 is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV). By inhibiting DPP-IV, NVP-DPP728 prevents the rapid degradation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1). This leads to elevated levels of active GLP-1, which in turn potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. This technical guide provides an in-depth overview of the mechanism of action of NVP-DPP728, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of diabetes and metabolic diseases.

Introduction: The Incretin Effect and DPP-IV

The "incretin effect" describes the phenomenon whereby an oral glucose load elicits a significantly greater insulin response than an isoglycemic intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from enteroendocrine cells in response to nutrient ingestion and act on pancreatic β-cells to enhance insulin secretion in a glucose-dependent manner.

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a ubiquitous serine protease that plays a critical role in the inactivation of incretin hormones. DPP-IV rapidly cleaves GLP-1 and GIP, rendering them biologically inactive. Consequently, the inhibition of DPP-IV has emerged as a key therapeutic strategy for the treatment of type 2 diabetes, as it prolongs the action of endogenous incretins, thereby improving glycemic control.

NVP-DPP728: A Potent DPP-IV Inhibitor

NVP-DPP728 is a nitrile-containing, slow-binding, and reversible inhibitor of DPP-IV. Its chemical structure is 1-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl-2-cyano-(S)-pyrrolidine. The presence of the nitrile functionality is crucial for its high-affinity binding to the active site of the DPP-IV enzyme.

Kinetic Properties of NVP-DPP728

The inhibitory activity of NVP-DPP728 has been characterized in detail. The following table summarizes the key kinetic parameters for the inhibition of human DPP-IV.[1]

| Parameter | Value | Description |

| Ki | 11 nM | The inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. |

| kon | 1.3 x 105 M-1s-1 | The association rate constant, describing the rate at which the inhibitor binds to the enzyme. |

| koff | 1.3 x 10-3 s-1 | The dissociation rate constant, describing the rate at which the inhibitor unbinds from the enzyme. |

| Kd | 12 nM | The equilibrium dissociation constant, a measure of the affinity of the inhibitor for the enzyme. |

Data from Hughes et al., Biochemistry, 1999.[1]

Mechanism of Action: Potentiation of Insulin Release

The primary mechanism by which NVP-DPP728 potentiates insulin release is through the inhibition of DPP-IV and the subsequent enhancement of the GLP-1 signaling pathway in pancreatic β-cells.

Inhibition of DPP-IV and Elevation of Active GLP-1

Upon administration, NVP-DPP728 binds to and inhibits plasma DPP-IV activity. This inhibition prevents the degradation of active GLP-1 (GLP-1 [7-36] amide), leading to a significant increase in its circulating concentration and prolonging its half-life.

The GLP-1 Signaling Pathway in Pancreatic β-Cells

The elevated levels of active GLP-1 then bind to the GLP-1 receptor (GLP-1R) on the surface of pancreatic β-cells, initiating a cascade of intracellular signaling events that augment glucose-stimulated insulin secretion.

Preclinical Evidence of Efficacy

The efficacy of NVP-DPP728 in improving glucose homeostasis has been demonstrated in several preclinical models.

Studies in Aged Rats

In a study by Mitani et al. (2002), the effects of NVP-DPP728 were investigated in aged Fischer 344 and Wistar rats, which exhibit impaired glucose tolerance.

Key Findings:

-

Oral administration of NVP-DPP728 (10 µmol/kg) significantly improved glucose tolerance during an oral glucose tolerance test (OGTT).[2]

-

NVP-DPP728 potentiated the early insulin response to the glucose challenge.[2]

-

The beneficial effects of NVP-DPP728 were dependent on the presence of active DPP-IV, as no effect was observed in a DPP-IV-deficient rat strain.[2]

The following table summarizes the effect of NVP-DPP728 on plasma DPP-IV activity in aged rats.

| Time Post-Administration | Plasma DPP-IV Activity (% of Vehicle) |

| 30 min | ~10% |

| 60 min | ~15% |

| 120 min | ~25% |

Data are estimated from graphical representations in Mitani et al., Japanese Journal of Pharmacology, 2002.[2]

Studies in Obese Zucker Rats

A study by Balkin et al. (1999) investigated the effects of NVP-DPP728 in obese Zucker rats, a model of insulin resistance and type 2 diabetes.[3]

Key Findings:

-

Oral administration of NVP-DPP728 significantly amplified the early phase of the insulin response to an oral glucose load.[3]

-

NVP-DPP728 treatment restored glucose excursions to normal levels.[3]

-

The compound completely prevented the inactivation of GLP-1 (7-36) amide, indicating that its effects were mediated by increased levels of the active hormone.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of NVP-DPP728.

Oral Glucose Tolerance Test (OGTT)

Protocol Outline:

-

Animal Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water.

-

Fasting: Prior to the experiment, animals are fasted overnight (typically 16-18 hours) with free access to water.

-

Drug Administration: NVP-DPP728 or vehicle is administered orally via gavage at the desired dose.

-

Waiting Period: A waiting period (e.g., 30 minutes) is allowed for drug absorption.

-

Baseline Blood Sample: A baseline blood sample (t=0) is collected, typically from the tail vein.

-

Glucose Challenge: A concentrated glucose solution (e.g., 1-2 g/kg body weight) is administered orally via gavage.

-

Serial Blood Sampling: Blood samples are collected at specified time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes).

-

Sample Processing and Analysis: Blood glucose levels are measured immediately. Plasma is separated by centrifugation and stored at -80°C for subsequent measurement of insulin and other hormones.

Measurement of Plasma DPP-IV Activity

Principle: This assay measures the enzymatic activity of DPP-IV by monitoring the cleavage of a synthetic substrate that releases a fluorescent or chromogenic product.

Protocol Outline:

-

Sample Collection: Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Plasma is separated by centrifugation at 4°C.

-

Assay Reaction: A small volume of plasma is incubated with a reaction buffer containing a specific DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-7-amino-4-methylcoumarin).

-

Detection: The rate of product formation is measured over time using a spectrophotometer or fluorometer.

-

Calculation: DPP-IV activity is calculated based on the rate of substrate cleavage and expressed in units such as nmol/min/mL of plasma.

Measurement of Plasma GLP-1 and Insulin

Principle: Enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are commonly used to quantify the concentrations of GLP-1 and insulin in plasma. These assays utilize specific antibodies to capture and detect the hormones of interest.

General Protocol Outline:

-

Sample Collection and Handling: Blood should be collected in tubes containing a DPP-IV inhibitor (e.g., for active GLP-1 measurement) and a protease inhibitor cocktail to prevent degradation. Plasma should be separated promptly and stored at -80°C.

-

Assay Procedure: The assay is performed according to the manufacturer's instructions for the specific ELISA or RIA kit. This typically involves incubating the plasma sample with capture and detection antibodies, followed by washing steps and the addition of a substrate to generate a measurable signal.

-

Standard Curve: A standard curve is generated using known concentrations of the hormone to allow for the quantification of the hormone levels in the unknown samples.

-

Data Analysis: The concentration of the hormone in the samples is determined by interpolating the signal from the standard curve.

Conclusion

NVP-DPP728 is a potent inhibitor of DPP-IV that effectively potentiates glucose-stimulated insulin secretion by increasing the levels of active GLP-1. Preclinical studies have consistently demonstrated its ability to improve glucose tolerance and enhance the early insulin response to a glucose challenge in relevant animal models of impaired glucose metabolism. The mechanism of action is well-defined and involves the enhancement of the natural incretin signaling pathway. The data and protocols presented in this guide provide a solid foundation for further research and development of DPP-IV inhibitors as a therapeutic strategy for type 2 diabetes.

References

- 1. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptidyl peptidase IV inhibitor NVP-DPP728 ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-DPP728 Dihydrochloride: A Technical Guide for Researchers

CAS Number: 207556-62-5[1][2][3][4][5]

Alternate CAS Number: 247016-69-9 has also been associated with this compound, potentially referring to the free base or a different salt form.

Introduction

NVP-DPP728 dihydrochloride (B599025) is a potent, selective, and orally active inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV).[5] As a member of the gliptin class of compounds, it has been a valuable tool in preclinical research for studying the physiological roles of DPP-IV and the therapeutic potential of its inhibition, particularly in the context of type 2 diabetes and metabolic disorders. This technical guide provides an in-depth overview of NVP-DPP728 dihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways for researchers, scientists, and drug development professionals.

Physicochemical and In Vitro Activity Data

The following tables summarize the key physicochemical properties and in vitro inhibitory activity of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀Cl₂N₆O | [1] |

| Molecular Weight | 371.26 g/mol | [1] |

| Purity | >98% | [2][3] |

| Solubility | Soluble in water and DMSO to 100 mM | [2][5] |

Table 2: In Vitro Inhibitory Activity

| Parameter | Value | Species/System | Reference |

| Ki (DPP-IV) | 11 nM | Human | [6] |

| IC₅₀ (DPP-IV) | 14 nM | - | [5] |

| k_on | 1.3 x 10⁵ M⁻¹s⁻¹ | Human DPP-IV | [6] |

| k_off | 1.3 x 10⁻³ s⁻¹ | Human DPP-IV | [6] |

| Selectivity | >15,000-fold over DPP-II and a range of proline-cleaving proteases | - | [5] |

Mechanism of Action and Signaling Pathways

NVP-DPP728 exerts its effects by inhibiting DPP-IV, a serine protease that cleaves N-terminal dipeptides from various peptide hormones and chemokines, leading to their inactivation. The primary therapeutic targets of DPP-IV inhibition are the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By preventing the degradation of GLP-1 and GIP, NVP-DPP728 enhances their circulating concentrations and prolongs their biological activity.[7] This leads to a glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[8][9]

The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular signaling events, primarily mediated by the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[10] This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in enhanced glucose-stimulated insulin secretion.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted with this compound.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is adapted from standard procedures for assessing in vivo glucose metabolism.[11][12][13][14][15][16]

Objective: To evaluate the effect of NVP-DPP728 on glucose tolerance following an oral glucose challenge.

Materials:

-

This compound

-

Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

-

Glucose solution (e.g., 20% w/v in sterile saline)

-

Male Zucker rats or other appropriate rodent model

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

Procedure:

-

Fast animals overnight (16-18 hours) with free access to water.

-

Record the body weight of each animal.

-

Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration (e.g., to deliver a dose of 3-10 mg/kg).

-

Administer NVP-DPP728 or vehicle orally via gavage.

-

After a specified time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.

-

Immediately administer the glucose solution orally via gavage (e.g., 2 g/kg body weight).

-

Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure blood glucose concentrations at each time point using a glucometer.

-

Plasma can be separated by centrifugation for subsequent analysis of insulin, GLP-1, and DPP-IV activity.

Measurement of Plasma DPP-IV Activity

This fluorometric assay is a common method for determining DPP-IV enzymatic activity.[17][18][19][20]

Objective: To quantify the inhibitory effect of NVP-DPP728 on DPP-IV activity in plasma samples.

Materials:

-

Plasma samples collected from an in vivo study

-

DPP-IV substrate (e.g., H-Gly-Pro-7-amino-4-methylcoumarin; GP-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission ~380/460 nm)

-

Recombinant human DPP-IV (for standard curve)

-

7-amino-4-methylcoumarin (AMC) standard

Procedure:

-

Thaw plasma samples on ice.

-

Prepare a standard curve using AMC.

-

In a 96-well plate, add a small volume of plasma (e.g., 10 µL) to each well.

-

Add assay buffer to each well.

-

Initiate the reaction by adding the DPP-IV substrate (GP-AMC) to all wells.

-

Immediately place the plate in a fluorometer pre-set to 37°C.

-

Measure fluorescence kinetically over a set period (e.g., 30 minutes), taking readings every 1-2 minutes.

-

Calculate the rate of AMC production (Vmax), which is proportional to the DPP-IV activity.

-

DPP-IV activity is typically expressed as µmol of AMC produced per minute per mL of plasma.

Quantification of Active GLP-1 in Plasma

Due to the low endogenous concentrations and rapid degradation of active GLP-1, highly sensitive methods such as immunoaffinity liquid chromatography-mass spectrometry (LC-MS/MS) or specialized ELISAs are required.[21][22][23][24][25][26]

Objective: To measure the concentration of biologically active GLP-1 (7-36 amide) in plasma samples.

Materials:

-

Plasma samples collected in tubes containing a DPP-IV inhibitor (e.g., Pefabloc SC, aprotinin) and EDTA.

-

Immunoaffinity LC-MS/MS system or a validated GLP-1 (active) ELISA kit.

-

Specific antibodies for active GLP-1.

-

Internal standards for LC-MS/MS.

Procedure (General Principle for Immunoaffinity LC-MS/MS):

-

Plasma samples are processed to precipitate proteins.

-

The supernatant is incubated with magnetic beads coated with an anti-GLP-1 antibody to capture the peptide.

-

After washing to remove non-specific binding, the captured GLP-1 is eluted from the beads.

-

The eluate is then analyzed by LC-MS/MS for quantification against a standard curve.

Conclusion

This compound remains a critical research tool for investigating the incretin system and the broader physiological functions of DPP-IV. Its high potency and selectivity allow for precise interrogation of DPP-IV-mediated pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies in the field of metabolic disease and beyond.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. NVP DPP 728, DPP-IV inhibitor (CAS 207556-62-5) | Abcam [abcam.com]

- 3. scbt.com [scbt.com]

- 4. 207556-62-5|(S)-6-((2-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)amino)ethyl)amino)nicotinonitrile dihydrochloride|BLD Pharm [bldpharm.com]

- 5. rndsystems.com [rndsystems.com]

- 6. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipeptidyl peptidase-4 inhibitors and preservation of pancreatic islet-cell function: a critical appraisal of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e-jarb.org [e-jarb.org]

- 13. tierschutz.uzh.ch [tierschutz.uzh.ch]

- 14. mmpc.org [mmpc.org]

- 15. researchgate.net [researchgate.net]

- 16. olac.berkeley.edu [olac.berkeley.edu]

- 17. Frontiers | Increased Plasma Dipeptidyl Peptidase-4 (DPP4) Activity Is an Obesity-Independent Parameter for Glycemic Deregulation in Type 2 Diabetes Patients [frontiersin.org]

- 18. Plasma dipeptidyl peptidase IV activity and measures of body composition in apparently healthy people - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. abcam.cn [abcam.cn]

- 21. An ultrasensitive method for the quantitation of active and inactive GLP-1 in human plasma via immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. An ultrasensitive method for the quantitation of active and inactive GLP-1 in human plasma via immunoaffinity LC-MS/MS. | Semantic Scholar [semanticscholar.org]

- 24. mesoscale.com [mesoscale.com]

- 25. researchgate.net [researchgate.net]

- 26. documents.thermofisher.com [documents.thermofisher.com]

NVP-DPP728 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-DPP728 dihydrochloride (B599025) is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial in the regulation of glucose homeostasis. By preventing the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), NVP-DPP728 enhances insulin (B600854) secretion and improves glucose tolerance. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to NVP-DPP728 dihydrochloride, intended to support research and development in the field of metabolic diseases.

Physicochemical Properties

This compound is the hydrochloride salt form of NVP-DPP728. The addition of two hydrochloride molecules increases the compound's stability and solubility in aqueous solutions, which is advantageous for experimental and pharmaceutical applications.

| Property | Value |

| Chemical Name | 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine dihydrochloride |

| Molecular Formula | C₁₅H₁₈N₆O·2HCl |

| Molecular Weight | 371.27 g/mol |

| CAS Number | 247016-69-9 |

Mechanism of Action

NVP-DPP728 is a competitive and reversible inhibitor of DPP-IV. DPP-IV is a serine protease that cleaves N-terminal dipeptides from polypeptides containing a proline or alanine (B10760859) residue at the penultimate position. A key substrate of DPP-IV is GLP-1, an incretin hormone released from the gut in response to food intake. GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion from α-cells, and slows gastric emptying.

By inhibiting DPP-IV, NVP-DPP728 prevents the rapid inactivation of GLP-1, thereby prolonging its biological activity. This leads to increased circulating levels of active GLP-1, resulting in enhanced insulin secretion and improved glycemic control.

Figure 1: Mechanism of Action of NVP-DPP728.

Experimental Data

In Vitro DPP-IV Inhibition

Studies have demonstrated the potent inhibitory activity of NVP-DPP728 on DPP-IV from various species. The inhibitory constant (Ki) and the 50% inhibitory concentration (IC50) are key parameters to quantify its potency.

| Parameter | Value (Human DPP-IV) | Reference |

| Ki | 11 nM | [1] |

| IC50 | 14 nM |

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

Oral glucose tolerance tests in animal models are crucial for evaluating the in vivo efficacy of DPP-IV inhibitors. In a study using obese Zucker rats, a model for type 2 diabetes, oral administration of NVP-DPP728 significantly improved glucose tolerance.

| Animal Model | Treatment | Outcome | Reference |

| Obese Zucker rats | NVP-DPP728 (oral) prior to glucose load | - Amplified early-phase insulin response- Normalized glucose excursion |

Experimental Protocols

DPP-IV Inhibition Assay (Summary)

This protocol is a summary based on typical methodologies for determining DPP-IV inhibitory activity.

-

Enzyme Source: Purified recombinant human DPP-IV or animal-derived DPP-IV.

-

Substrate: A chromogenic or fluorogenic substrate such as Gly-Pro-p-nitroanilide (pNA) or Gly-Pro-7-amido-4-methylcoumarin (AMC).

-

Procedure: a. Pre-incubate the DPP-IV enzyme with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5) at 37°C. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the rate of product formation (p-nitroaniline or AMC) by measuring the absorbance or fluorescence over time using a microplate reader. d. Calculate the percentage of inhibition for each concentration of NVP-DPP728 and determine the IC50 value by non-linear regression analysis. e. To determine the Ki, perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition.

References

NVP-DPP728 Dihydrochloride: A Technical Guide to Binding Kinetics and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding kinetics and affinity of NVP-DPP728 dihydrochloride (B599025), a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV). The information presented herein is crucial for understanding its mechanism of action and for its application in research and drug development for type 2 diabetes.

Core Quantitative Data

The binding characteristics of NVP-DPP728 have been thoroughly investigated, revealing it to be a slow-binding inhibitor with high affinity for DPP-IV.[1][2] The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of NVP-DPP728 Dihydrochloride

| Parameter | Value | Species/Enzyme Source | Notes |

| Ki | 11 nM | Human DPP-IV | Inhibition constant, indicating high inhibitory potency.[1][2][3] |

| IC50 | 14 nM | Human and Rat Plasma DPP-IV | Half-maximal inhibitory concentration.[2][3][4] |

| Kd | 12 nM | Bovine Kidney DPP-IV | Dissociation constant, indicating high binding affinity.[1] |

Table 2: Binding Kinetics of this compound

| Parameter | Value | Species/Enzyme Source | Notes |

| kon | 1.3 x 105 M-1s-1 | Human DPP-IV | Association rate constant, characteristic of a slow-binding inhibitor.[1][2] |

| koff | 1.3 x 10-3 s-1 | Human DPP-IV | Dissociation rate constant, indicating a slow dissociation from the enzyme.[1][2] |

| koff | 1.0 x 10-3 s-1 | Bovine Kidney DPP-IV | In the absence of substrate.[1] |

| koff | 1.6 x 10-3 s-1 | Bovine Kidney DPP-IV | In the presence of 200 µM H-Gly-Pro-AMC.[1] |